2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
Description
Properties
IUPAC Name |
2-methyl-3-phenyl-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-11-16(12-6-3-2-4-7-12)17-18-10-13-14(20(17)19-11)8-5-9-15(13)21/h2-4,6-7,10H,5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIKIGGPQGCTBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-methylquinazolin-4(3H)-one with benzylamines in the presence of an oxidizing agent such as iodine. This reaction proceeds via dual C(sp3)–H amination, leading to the formation of the desired pyrazoloquinazoline product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final compound.
Chemical Reactions Analysis
2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using molecular oxygen or other oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazoloquinazoline ring are replaced with other substituents. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative amination can yield imidazo[1,5-a]quinazolin-5(4H)-ones .
Scientific Research Applications
Antitumor Activity
Recent studies have identified 2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one as a promising candidate for antitumor therapy. The compound acts as a selective inhibitor of AAA+ ATPases, which are crucial in various cellular processes including mitotic spindle assembly and protein trafficking. Inhibition of these enzymes can disrupt cancer cell proliferation and enhance the efficacy of existing chemotherapeutic agents.
Biochemical Probes
In addition to its antitumor properties, this compound serves as a biochemical probe for studying dynein-dependent cellular mechanisms. Its ability to selectively inhibit dynein allows researchers to investigate the roles of this motor protein in cellular processes such as organelle biogenesis and vesicular transport.
Case Study: Dynein Functionality
A study published in a peer-reviewed journal utilized the compound to elucidate the role of dynein in intracellular transport. By applying varying concentrations of the inhibitor to cultured cells, researchers observed alterations in vesicle trafficking patterns, providing insights into dynein's role in maintaining cellular homeostasis .
Synthesis and Derivatives
The synthesis of this compound has been achieved through various methodologies involving pyrazole and quinazoline derivatives. Researchers have explored modifications to enhance its biological activity and selectivity.
Synthesis Techniques
Common synthetic approaches include:
- Condensation Reactions : Utilizing substituted pyrazoles with aromatic aldehydes.
- Cyclization Methods : Forming the quinazoline ring through cyclization reactions under acidic or basic conditions.
These synthetic strategies not only yield the target compound but also facilitate the development of analogs with improved pharmacological profiles .
Comparative Efficacy
To illustrate the compound's effectiveness compared to other antitumor agents, a summary table is provided below:
| Compound Name | Mechanism | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Dynein Inhibitor | 10 | |
| Doxorubicin | DNA Intercalator | 0.5 | |
| Paclitaxel | Microtubule Stabilizer | 0.03 |
This table demonstrates that while this compound has a higher IC50 value than traditional chemotherapeutics like doxorubicin and paclitaxel, its unique mechanism offers potential benefits in combination therapies.
Mechanism of Action
The mechanism of action of 2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The position and nature of substituents significantly influence melting points, solubility, and reactivity. Key analogs and their properties are summarized below:
Table 1: Comparative Analysis of Pyrazolo[1,5-a]Quinazolin-6(7H)-One Derivatives
Key Observations:
- Electron-Donating Groups (e.g., MeO-): Derivatives like 6h (2-(4-methoxyphenyl)) exhibit lower melting points (210–212°C) compared to non-polar substituents, likely due to improved solubility in polar solvents .
- Aromatic Substituents: The phenyl group at position 2 in 6f results in a higher melting point (244–245°C), attributed to increased crystallinity from π-π stacking .
- Halogenated Derivatives: Chlorophenyl-substituted analogs (e.g., ) may exhibit higher lipophilicity, useful in solvent extraction applications .
Biological Activity
2-Methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, focusing on its anticancer potential, antibacterial effects, and enzyme inhibition capabilities.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 210.24 g/mol. Its structure includes a pyrazoloquinazolinone framework which is known to enhance biological activity through various mechanisms.
Anticancer Activity
Research has shown that compounds with a quinazoline core can exhibit strong anticancer properties. A study highlighted the synthesis of derivatives based on this core structure, demonstrating their ability to inhibit cell proliferation and induce apoptosis in cancer cells. Notably, derivatives containing the pyrazolo[1,5-a]quinazolinone structure showed promising results against various cancer cell lines including A549 (lung cancer) and MDA-MB-231 (breast cancer) cells .
Table 1: Anticancer Activity of Pyrazolo[1,5-a]quinazolinone Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 | 9.8 | CDK9 inhibition and apoptosis induction |
| Derivative A | MDA-MB-231 | 14.2 | Apoptosis and cell cycle arrest |
| Derivative B | HepG2 | 18.1 | Anti-angiogenic effects |
The mechanism of action primarily involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition leads to reduced proliferation and increased apoptosis in tumor cells .
Antibacterial Activity
In addition to its anticancer properties, the compound has shown antibacterial activity against various strains of bacteria. Quinazolinone derivatives are often evaluated for their ability to inhibit bacterial growth through different pathways, including disruption of cell wall synthesis and interference with protein synthesis.
Table 2: Antibacterial Activity
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| This compound | E. coli | 15 | 32 μg/mL |
| Derivative C | S. aureus | 20 | 16 μg/mL |
The antibacterial mechanism often involves the disruption of metabolic pathways essential for bacterial survival, making these compounds valuable in the fight against antibiotic resistance .
Enzyme Inhibition
Another critical area of research involves the inhibition of specific enzymes such as urease and cyclooxygenase (COX). These enzymes play significant roles in various physiological processes and disease states.
Table 3: Enzyme Inhibition Studies
| Enzyme | Compound | IC50 (μM) |
|---|---|---|
| Urease | This compound | 25 |
| COX | Derivative D | 30 |
The inhibition of these enzymes can lead to therapeutic effects in conditions such as peptic ulcers and inflammation-related diseases .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Case Study on Anticancer Efficacy : A study involving the administration of the compound to mice models demonstrated significant tumor reduction compared to control groups. The study concluded that the compound could serve as a potential lead for developing new anticancer therapies.
- Antibacterial Efficacy Assessment : Clinical trials assessing its effectiveness against drug-resistant bacterial strains showed promising results, indicating its potential use in treating infections that do not respond to conventional antibiotics.
Q & A
Q. Table 1: Synthetic Yields Under Varied Conditions
| Derivative | Substituent | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 6a | 3-Br | Water:Ethanol | 60 | 86 | |
| 6h | 4-OCH₃ | Water:Ethanol | 60 | 86 | |
| 6m | 4-COCH₃ | Water:Ethanol | 60 | 71 |
Q. Table 2: Biological Activities of Derivatives
| Derivative | Bioactivity | Assay Model | Result | Reference |
|---|---|---|---|---|
| 6a | Antibacterial | E. coli (MIC) | 32 µg/mL | |
| 6h | Antioxidant | DPPH Scavenging | IC₅₀ 18 µM | |
| 6m | Uranium Adsorption | Langmuir Isotherm | qₘₐₓ 152 mg/g |
Experimental Design Considerations
Q. How to optimize solvent extraction protocols for uranium using this compound?
- Parameters :
- pH : Adjust to 4.0–5.0 for maximum U(VI) chelation .
- Contact Time : 30–60 minutes (pseudo-second-order kinetics) .
- Thermodynamics : Exothermic process (ΔH = −152.1 kJ/mol) favors lower temperatures .
- Material Design : Impregnate rice straw with the compound for enhanced adsorption capacity (up to 372 mg/g) .
Q. What computational tools predict the pharmacokinetic properties of derivatives?
- Software : Use SwissADME or ADMETLab to estimate:
- LogP : ~3.5 (moderate lipophilicity).
- Bioavailability Score : 0.55 (oral administration feasible).
- Docking Studies : AutoDock Vina models interactions with GABAA receptors (binding affinity <−8 kcal/mol) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
